(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate
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Overview
Description
(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid.
Thioacetylation: The benzimidazole derivative is then subjected to thioacetylation using appropriate thiolating agents to introduce the thioacetyl group.
Pyrrolidine Carboxylate Formation: The final step involves the coupling of the thioacetylated benzimidazole with (S)-methyl pyrrolidine-2-carboxylate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Benzimidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of benzimidazole derivatives with biological macromolecules.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleotides and proteins, potentially inhibiting or modulating their activity . The thioacetyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(1H-benzo[d]imidazol-2-yl)acetate share structural similarities.
Thioacetyl Compounds: Compounds with thioacetyl groups, such as thioacetamide derivatives.
Uniqueness
(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate is unique due to the combination of its benzimidazole, thioacetyl, and pyrrolidine moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler analogs .
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (2S)-1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-21-14(20)12-7-4-8-18(12)13(19)9-22-15-16-10-5-2-3-6-11(10)17-15/h2-3,5-6,12H,4,7-9H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
RHLVFIJULYFNFV-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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